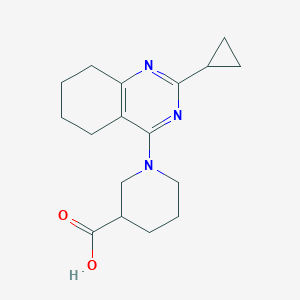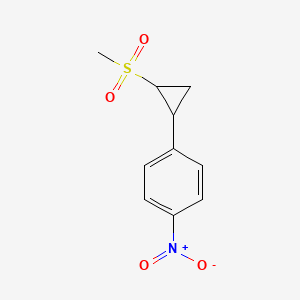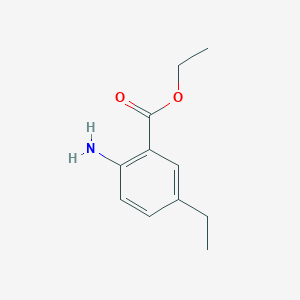
2-(3-Benzylthioureido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Benzylthioureido)benzoic acid is an organic compound with the molecular formula C15H14N2O2S. It belongs to the class of thioureas and is characterized by the presence of a benzylthioureido group attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzylthioureido)benzoic acid typically involves the reaction of 3-benzylthiourea with 2-carboxybenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Benzylthioureido)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(3-Benzylthioureido)benzoic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Benzylthioureido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthioureido group can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the compound may interfere with cellular signaling pathways, affecting various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Benzoylthioureido)benzoic acid: Similar structure but with a benzoyl group instead of a benzyl group.
2-(3-Methylthioureido)benzoic acid: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
2-(3-Benzylthioureido)benzoic acid is unique due to the presence of the benzylthioureido group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic regions of biological targets . This structural feature may contribute to its enhanced biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H14N2O2S |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-(benzylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C15H14N2O2S/c18-14(19)12-8-4-5-9-13(12)17-15(20)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)(H2,16,17,20) |
Clave InChI |
IAGAUCCWZIGMHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-Oxa-6-azaspiro[3.4]octane](/img/structure/B13010931.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)

![methyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B13010955.png)
![9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid](/img/structure/B13010970.png)



![3-bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010984.png)



![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)
